molecular formula C16H13ClF2N2OS B4914235 4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride

4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B4914235
M. Wt: 354.8 g/mol
InChI Key: GXSKBGXFPGBVFJ-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, substituted with difluorophenyl and methoxyphenyl groups, and is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts such as 2-dimethylamino pyridine (2-DMAP) and solvents like nitromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted thiazole compounds.

Scientific Research Applications

4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine include other thiazole derivatives with different substituents. Examples include:

  • 4-(2,4-difluorophenyl)-N-(2-hydroxyphenyl)-1,3-thiazol-2-amine
  • 4-(2,4-difluorophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of 4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluorophenyl and methoxyphenyl groups in the thiazole ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS.ClH/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)11-7-6-10(17)8-12(11)18;/h2-9H,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSKBGXFPGBVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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